molecular formula C12H14ClN3 B14565597 6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine CAS No. 61735-70-4

6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine

Cat. No.: B14565597
CAS No.: 61735-70-4
M. Wt: 235.71 g/mol
InChI Key: QQRJGICEKNMGSI-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine is a chemical compound with a unique structure that includes a naphthalene ring substituted with chlorine and methyl groups

Preparation Methods

The synthesis of 6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine typically involves multi-step organic reactions. One common method includes the chlorination of 2,3-dimethylnaphthalene followed by amination reactions to introduce the amine groups at the 1, 4, and 5 positions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvents.

Chemical Reactions Analysis

6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of naphthoquinones.

    Reduction: This can result in the formation of reduced amine derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine can be compared with other similar compounds, such as:

    2,3-Dimethylnaphthalene: Lacks the chlorine and amine groups, resulting in different chemical properties.

    6-Chloronaphthalene: Lacks the methyl and amine groups, leading to different reactivity and applications.

    1,4,5-Triaminonaphthalene: Lacks the chlorine and methyl groups, affecting its chemical behavior and potential uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61735-70-4

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

6-chloro-2,3-dimethylnaphthalene-1,4,5-triamine

InChI

InChI=1S/C12H14ClN3/c1-5-6(2)11(15)9-7(10(5)14)3-4-8(13)12(9)16/h3-4H,14-16H2,1-2H3

InChI Key

QQRJGICEKNMGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1N)C=CC(=C2N)Cl)N)C

Origin of Product

United States

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